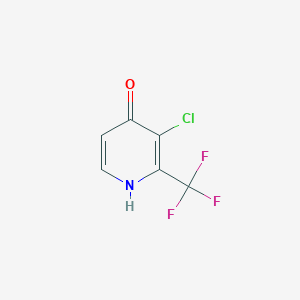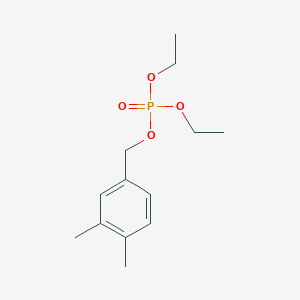
1,15-Bis(2,5-dimethoxyphenyl)-2,5,8,11,14-pentaoxapentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)-, also known as Tetraglyme, is an organic compound with the molecular formula C10H22O5. It is a colorless, aprotic solvent with a high boiling point and low viscosity. This compound is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The process can be summarized in the following steps:
Ethylene oxide reacts with methanol: to form methoxyethanol.
Methoxyethanol undergoes further reaction: with ethylene oxide to produce diethylene glycol dimethyl ether.
This process is repeated: to obtain tetraethylene glycol dimethyl ether (Tetraglyme) .
Industrial Production Methods
Industrial production of Tetraglyme involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Controlled addition of ethylene oxide: to methanol.
Use of catalysts: such as potassium hydroxide.
Distillation: to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride can be used under basic conditions .
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers .
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- has numerous applications in scientific research:
Chemistry: Used as a solvent in various organic reactions and as a reagent in click chemistry.
Biology: Applied in the preparation of biomimetic molecules and coatings for glucose sensors.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as an electrolyte in lithium-ion batteries and as a lubricant and additive in various industrial processes
Wirkmechanismus
The mechanism by which 2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- exerts its effects is primarily through its ability to act as a solvent and form stable complexes with other molecules. Its molecular structure allows it to interact with various molecular targets, facilitating reactions and enhancing the stability of reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethyl ether: Similar in structure but with fewer ethylene oxide units.
Triethylene glycol dimethyl ether: Contains three ethylene oxide units.
Polyethylene glycol dimethyl ether: A polymeric form with multiple ethylene oxide units
Uniqueness
2,5,8,11,14-Pentaoxapentadecane, 1,15-bis(2,5-dimethoxyphenyl)- is unique due to its high boiling point, low viscosity, and ability to form stable complexes. These properties make it particularly useful in applications requiring high thermal stability and low volatility.
Eigenschaften
CAS-Nummer |
101537-09-1 |
|---|---|
Molekularformel |
C26H38O9 |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[(2,5-dimethoxyphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C26H38O9/c1-27-23-5-7-25(29-3)21(17-23)19-34-15-13-32-11-9-31-10-12-33-14-16-35-20-22-18-24(28-2)6-8-26(22)30-4/h5-8,17-18H,9-16,19-20H2,1-4H3 |
InChI-Schlüssel |
KHGQMYQNFUDBMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)COCCOCCOCCOCCOCC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




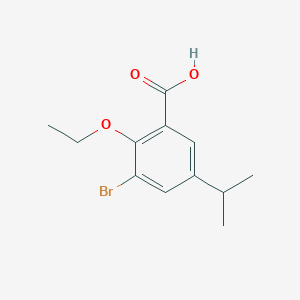
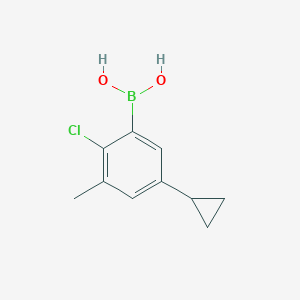
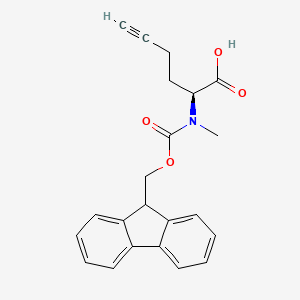


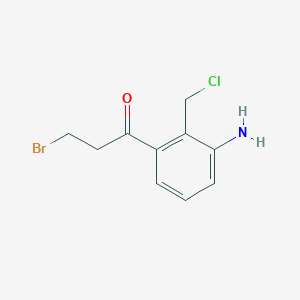



![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
